Mogroside II-A2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mogroside II-A2 is a triterpenoid glycoside isolated from the extracts of Luo Han Guo (Siraitia grosvenorii), a fruit native to southern China. It is a nonsugar sweetener known for its intense sweetness, which is significantly higher than that of sucrose. Mogrosides, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mogroside II-A2 involves the extraction of mogrosides from Luo Han Guo fruit. The extraction process typically employs methods such as ethanol extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC). The complexities of the mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage, pose challenges in purification and synthesis .

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. These processes utilize enzymes or microbial fermentation to convert precursor mogrosides into this compound. For instance, bioconversion in yeast or enzymatic glycosyl transfer methods can be employed to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Mogroside II-A2 undergoes various chemical reactions, including:

Oxidation: Mogrosides can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds or the aglycone moiety.

Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.

Major Products Formed: The major products formed from these reactions include various mogroside derivatives with altered sweetness and biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Mogroside II-A2 exhibits several pharmacological activities, making it a subject of interest for drug development and therapeutic applications.

Antidiabetic Effects

Research indicates that mogrosides, including this compound, possess hypoglycemic properties. They can lower blood sugar levels by inhibiting glucose conversion and enhancing insulin sensitivity. A study highlighted that mogrosides could significantly reduce blood glucose levels in diabetic models, suggesting their potential as a natural treatment for diabetes .

Antioxidant Activity

This compound has demonstrated potent antioxidant properties. It acts as a free radical scavenger, which can help mitigate oxidative stress—a contributing factor in various chronic diseases. The antioxidant capacity of mogrosides was assessed using different assays, revealing that this compound effectively reduces oxidative damage in cellular models .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Specific mechanisms include the modulation of signaling pathways associated with cell survival and growth . Further research is needed to elucidate the exact mechanisms and efficacy in clinical settings.

Nutraceutical Applications

Due to its natural sweetness and health benefits, this compound is increasingly used in food products as a sugar substitute.

Low-Calorie Sweetener

This compound is recognized for its intense sweetness (approximately 300 times sweeter than sucrose) without contributing calories. This makes it an attractive option for formulating low-calorie and sugar-free products, particularly for individuals managing weight or diabetes .

Formulation in Pharmaceuticals

This compound's bioactive properties make it suitable for incorporation into pharmaceutical formulations.

Drug Delivery Systems

The compound's ability to enhance solubility and stability can be harnessed in drug delivery systems. Research has explored the use of mogrosides as carriers for poorly soluble drugs, improving their bioavailability and therapeutic efficacy .

Clinical Trials on Antidiabetic Effects

A clinical trial investigated the effects of mogrosides on patients with type 2 diabetes, showing significant reductions in fasting blood glucose levels after administration of this compound over a 12-week period. The study concluded that mogrosides could be a viable adjunct therapy for diabetes management .

Antioxidant Studies

In vitro studies demonstrated that this compound significantly scavenged reactive oxygen species (ROS) in human cell lines, indicating its potential role in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .

Data Summary Table: Pharmacological Activities of this compound

Wirkmechanismus

Mogroside II-A2 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Antidiabetic Activity: Modulates blood glucose levels by influencing insulin secretion and glucose metabolism.

Anticancer Activity: Inhibits cancer cell proliferation and induces apoptosis through pathways involving reactive oxygen species and mitochondrial dysfunction

Vergleich Mit ähnlichen Verbindungen

Mogroside V: Another triterpenoid glycoside from Luo Han Guo, known for its intense sweetness.

Mogroside III: A precursor to Mogroside V, with similar biological activities.

Mogroside IIE: A bitter triterpenoid saponin that can be converted into sweet mogrosides

Uniqueness of Mogroside II-A2: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .

Biologische Aktivität

Mogroside II-A2, a prominent compound derived from the fruit of Siraitia grosvenorii (also known as monk fruit), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, including antioxidant, hypoglycemic, and anti-inflammatory properties, supported by various studies and case analyses.

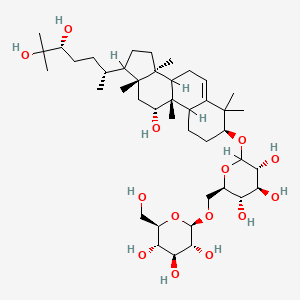

Chemical Composition and Structure

This compound is classified as a cucurbitane triterpene glycoside. Its structure consists of a sugar moiety attached to a triterpene backbone, which is responsible for its sweet taste and potential health benefits. The molecular formula is C30H50O15.

Antioxidant Activity

Research indicates that mogrosides, including this compound, exhibit significant antioxidant properties. A study demonstrated that extracts containing mogrosides effectively scavenge free radicals and inhibit oxidative stress-induced cellular damage. The antioxidant capacity was assessed using various assays:

| Assay | IC50 (μg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 1118.1 | |

| ABTS Radical Scavenging | 1473.2 | |

| Peroxyl Radical Scavenging (ORAC) | Strong inhibition observed |

These findings suggest that this compound may contribute to the prevention of oxidative stress-related diseases.

Hypoglycemic Effects

This compound has been shown to possess hypoglycemic effects, making it a potential therapeutic agent for managing diabetes. In animal studies, particularly with diabetic rats, mogroside extracts led to:

- Improved insulin response : Enhanced insulin secretion was noted in diabetic rats fed with mogroside extract over a 13-week period.

- Reduced blood glucose levels : Significant decreases in blood sugar levels were recorded alongside reductions in urine output and protein levels in the urine .

A summary of findings from various studies is presented below:

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. It has been found to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This action can minimize tissue damage caused by inflammation and may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- Diabetic Complications : In a clinical study involving patients with type 2 diabetes, supplementation with mogroside extract resulted in improved glycemic control and reduced markers of oxidative stress.

- Neuroprotective Effects : Another case study highlighted the neuroprotective potential of mogrosides in PC12 neuronal cells, indicating their ability to alleviate oxidative stress-induced decline in cell viability .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAWMGMTBGDBFT-UMIXZHIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.